molecular formula C21H20N2O6S2 B2918346 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115871-63-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2918346
CAS No.: 1115871-63-0
M. Wt: 460.52
InChI Key: FFPIIJWDPYETTI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring, a thiophene ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.

    Coupling Reactions: The benzodioxole and thiophene rings are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is unique due to its combination of a benzodioxole ring, a thiophene ring, and a sulfonamide group, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-23(31(25,26)16-6-4-15(27-2)5-7-16)17-9-10-30-20(17)21(24)22-12-14-3-8-18-19(11-14)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPIIJWDPYETTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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